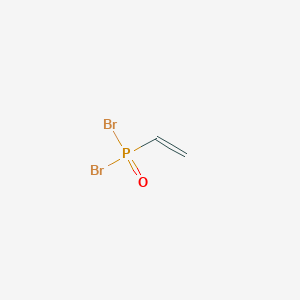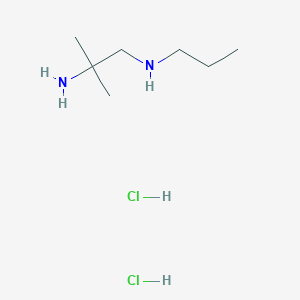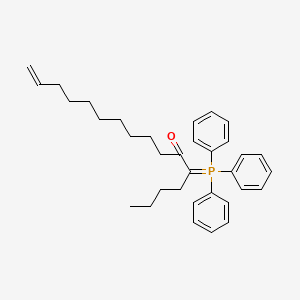
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a hexadec-15-en-6-one backbone. This compound contains 79 atoms, including 43 hydrogen atoms, 34 carbon atoms, 1 oxygen atom, and 1 phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one typically involves the use of Wittig reagents. Wittig reagents are commonly used to replace oxygen centers in ketones and aldehydes with carbon-carbon double bonds. The preparation process involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt, which is then deprotonated to generate the Wittig reagent. This reagent is subsequently reacted with the desired aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, reduced phosphines, and substituted phosphoranylidene derivatives. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of carbon-carbon double bonds. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene group, which can donate or withdraw electrons depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one: Similar in structure but with a shorter carbon chain.
6-Ethylsulfanyl-2-phenyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one: Contains a pyrimidin-4-one backbone instead of a hexadec-15-en-6-one backbone.
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is unique due to its long carbon chain and the presence of the triphenylphosphoranylidene group. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
87176-68-9 |
|---|---|
Molecular Formula |
C34H43OP |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
5-(triphenyl-λ5-phosphanylidene)hexadec-15-en-6-one |
InChI |
InChI=1S/C34H43OP/c1-3-5-7-8-9-10-11-21-28-33(35)34(29-6-4-2)36(30-22-15-12-16-23-30,31-24-17-13-18-25-31)32-26-19-14-20-27-32/h3,12-20,22-27H,1,4-11,21,28-29H2,2H3 |
InChI Key |
NWCGTFPWGILOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
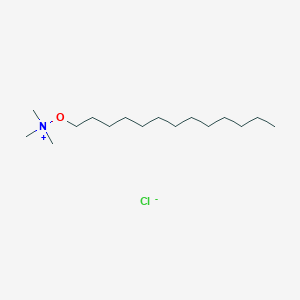
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
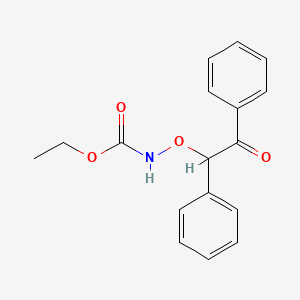

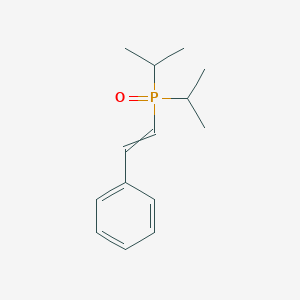
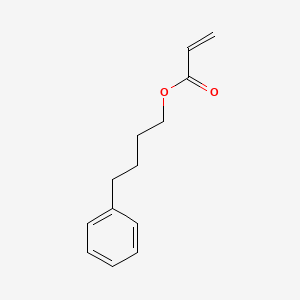
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
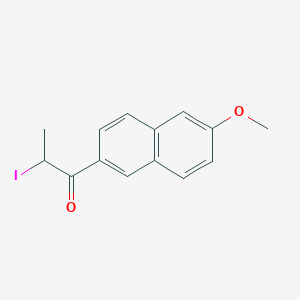
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
